4-Bromo-2-fluoro-6-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

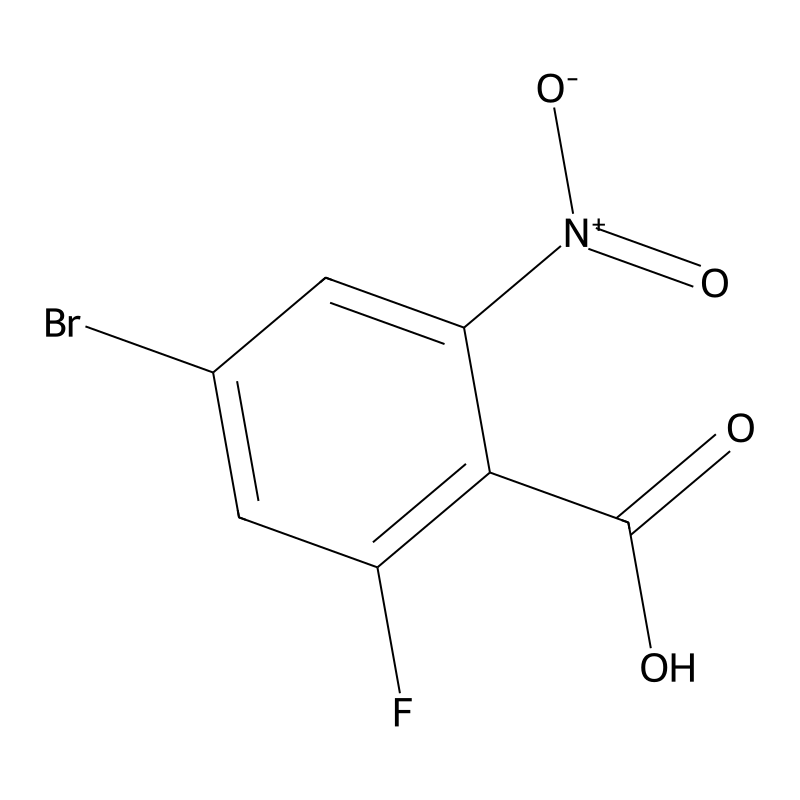

4-Bromo-2-fluoro-6-nitrobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 248.01 g/mol. This compound features a benzoic acid structure with three distinct substituents: a bromine atom at the para position (4), a fluorine atom at the ortho position (2), and a nitro group at the meta position (6). Its chemical structure can be represented as follows:

The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents. It has applications in various fields, including pharmaceuticals and materials science.

- Esterification: Reacting with alcohols to form esters.

- Reduction: The nitro group can be reduced to an amine under specific conditions.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, leading to various derivatives.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

Several methods have been reported for synthesizing 4-Bromo-2-fluoro-6-nitrobenzoic acid:

- Nitration of 4-Bromo-2-fluorobenzoic Acid: This method involves nitrating 4-bromo-2-fluorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.

- Halogenation Reactions: Starting from benzoic acid derivatives, halogenation can introduce bromine and fluorine at desired positions followed by nitration.

- Multi-step Synthesis: A combination of Friedel-Crafts acylation followed by subsequent halogenation and nitration steps can yield this compound efficiently.

These methods require careful control of reaction conditions to ensure selectivity and yield.

4-Bromo-2-fluoro-6-nitrobenzoic acid finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drug compounds due to its reactive functional groups.

- Chemical Research: Employed in studies involving biochemical pathways or as a reagent in organic synthesis.

- Material Science: Investigated for its properties in developing new materials or coatings.

Interaction studies involving 4-Bromo-2-fluoro-6-nitrobenzoic acid primarily focus on its reactivity with biological molecules. Research indicates that compounds with similar structures can interact with enzymes, receptors, or DNA, potentially leading to therapeutic effects or toxicity. Further studies are needed to elucidate the specific interactions of this compound.

Several compounds share structural similarities with 4-Bromo-2-fluoro-6-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-6-nitrobenzoic acid | Fluorine and nitro groups | Lacks bromine; may exhibit different reactivity |

| 4-Chloro-2-fluoro-6-nitrobenzoic acid | Chlorine instead of bromine | Different halogen may alter biological activity |

| 3-Bromo-5-nitrobenzoic acid | Bromine and nitro groups | Different substitution pattern; potential for varied interactions |

Each of these compounds possesses unique properties that may make them suitable for different applications or studies compared to 4-Bromo-2-fluoro-6-nitrobenzoic acid. The presence of different halogens or functional groups significantly influences their chemical behavior and biological activity.